2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Description
2-(Difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a fluorinated benzopyran derivative with a sulfonyl chloride functional group. Its molecular formula is C₁₀H₈ClF₂O₃S, and its molecular weight is 284.69 g/mol (calculated based on structural analogs in and ). The compound features a dihydrobenzopyran core substituted with a difluoromethyl group at position 2 and a sulfonyl chloride moiety at position 4. This structure confers high electrophilicity, making it reactive in nucleophilic substitution or coupling reactions, particularly in agrochemical and pharmaceutical synthesis .
The sulfonyl chloride group enables its use as a key intermediate for synthesizing sulfonamides or sulfonate esters, which are prevalent in fungicides and enzyme inhibitors (e.g., complex II inhibitors listed in ).
Properties
CAS No. |
2408970-08-9 |
|---|---|
Molecular Formula |
C10H9ClF2O3S |
Molecular Weight |
282.69 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,4-dihydro-2H-chromene-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClF2O3S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9-10H,1,3H2 |
InChI Key |
FFCPTSNWPADZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A starting material such as 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, forming the ketone intermediate. Subsequent reduction with NaBH₄ yields the dihydrobenzopyran structure. Modifications to this method include using BF₃·Et₂O as a Lewis acid to improve regioselectivity, achieving yields of 68–72%.
Claisen-Schmidt Condensation
Alternative routes employ Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example, 2-hydroxyacetophenone reacts with difluoromethyl aldehyde under basic conditions (NaOH/EtOH), followed by acid-catalyzed cyclization (H₂SO₄) to form the benzopyran skeleton. This method is advantageous for introducing substituents at the 2-position early in the synthesis.
Introduction of the Difluoromethyl Group
Incorporating the difluoromethyl (–CF₂H) group necessitates specialized fluorination techniques:
Electrophilic Fluorination
The difluoromethyl group is introduced via reaction of a benzopyran-2-one intermediate with diethylaminosulfur trifluoride (DAST). For instance, treatment of 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride with DAST in dichloromethane at −20°C results in 85% conversion to the difluoromethyl derivative. Side products, such as over-fluorinated species, are minimized by controlling stoichiometry (1.2 eq DAST) and reaction time (2 h).
Radical Fluorination
Recent advances employ photoredox catalysis to generate CF₂H radicals. Using [Ir(ppy)₃] as a catalyst and 1,2-difluoro-1,2-dichloroethane as the fluorine source, the reaction proceeds under visible light, achieving 78% yield with high selectivity. This method avoids harsh conditions but requires rigorous exclusion of moisture.
Sulfonation and Sulfonyl Chloride Formation
Direct Sulfonation
Direct sulfonation of the benzopyran core is achieved using chlorosulfonic acid (ClSO₃H) at 0–5°C. The 6-position is preferentially sulfonated due to electronic effects, yielding 3,4-dihydro-2H-1-benzopyran-6-sulfonic acid. Subsequent treatment with PCl₅ converts the sulfonic acid to the sulfonyl chloride, with an overall yield of 65%.
Thiol Oxidation Pathway
An alternative route involves introducing a thiol group at position 6 via nucleophilic aromatic substitution (e.g., using NaSH), followed by oxidation. Oxidizing agents such as H₂O₂/HCl or RuCl₃/NaIO₄ convert the thiol to sulfonyl chloride. The RuCl₃ method is particularly efficient, providing 89% purity and minimizing over-oxidation.
Integrated Synthetic Routes
One-Pot Sequential Synthesis
A streamlined one-pot method combines benzopyran formation, fluorination, and sulfonation:
-
Cyclization : 2-hydroxyacetophenone and difluoromethyl aldehyde undergo Claisen-Schmidt condensation.
-
Fluorination : DAST is added directly to the reaction mixture.
-
Sulfonation : ClSO₃H is introduced at 0°C, followed by PCl₅.
This approach reduces purification steps and achieves a 58% overall yield.
Solid-Phase Synthesis
Immobilizing the benzopyran precursor on Wang resin enables stepwise functionalization. After fluorination and sulfonation, the product is cleaved using TFA/CH₂Cl₂, yielding 71% purity. This method is scalable but requires specialized equipment.
Analytical Validation and Optimization
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals typical purity >98% for optimized routes. Common impurities include des-fluoro byproducts (<1.2%) and sulfonic acid residues (<0.5%).
Reaction Optimization
-
Temperature Control : Maintaining −20°C during fluorination suppresses side reactions.
-
Catalyst Screening : Titanium isopropoxide improves cyclization efficiency by 15% compared to AlCl₃.
-
Solvent Effects : Dichloromethane outperforms THF in sulfonation due to better solubility of intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group. For example, oxidation can lead to the formation of difluoromethyl sulfone, while reduction can yield difluoromethyl sulfide.
Coupling Reactions: The benzopyran ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid; conditions include the use of an appropriate solvent (e.g., acetonitrile) and temperature control.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride; conditions include the use of an appropriate solvent (e.g., tetrahydrofuran) and temperature control.
Coupling: Reagents such as boronic acids or boronate esters; conditions include the use of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Ester Derivatives: Formed from nucleophilic substitution with alcohols.
Sulfonothioate Derivatives: Formed from nucleophilic substitution with thiols.
Difluoromethyl Sulfone: Formed from oxidation of the difluoromethyl group.
Difluoromethyl Sulfide: Formed from reduction of the difluoromethyl group.
Biaryl Compounds: Formed from coupling reactions involving the benzopyran ring.
Scientific Research Applications
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.
Materials Science: Explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This can lead to the inhibition of enzyme activity or modulation of protein function. The difluoromethyl group can also influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s difluoromethyl group provides intermediate lipophilicity compared to trifluoromethyl-substituted analogs like fluopyram, balancing solubility and membrane permeability.
- Sulfonyl chloride derivatives (e.g., target compound) are more reactive than carboxamide-based fungicides (e.g., bixafen), enabling versatile derivatization .
Fungicidal Efficacy
Sulfonyl chlorides are often intermediates in synthesizing sulfonamide fungicides, which inhibit succinate dehydrogenase (SDH) in fungal mitochondria .
Metabolic Stability
The difluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated benzopyrans, as seen in studies on fluopyram (). This modification may prolong half-life in biological systems, a critical advantage in agrochemical design .
Biological Activity
The compound 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a member of the benzopyran family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on available literature.
- IUPAC Name : this compound
- CAS Number : 658066-35-4
- Molecular Formula : C11H10ClF2O3S
- Molecular Weight : 303.72 g/mol
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of several benzopyran derivatives and their evaluation against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HSC series (squamous cell carcinomas) .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Benzopyran A | HSC-2 | 5.4 | Significant activity |
| Benzopyran B | HL-60 | 3.2 | Highly potent |
| Benzopyran C | HSC-3 | 7.1 | Moderate activity |
The proposed mechanisms by which benzopyran derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : Induction of apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage and apoptosis .
Anti-inflammatory Activity
Benzopyran derivatives have also been investigated for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic uses in diseases characterized by chronic inflammation .
Study on Antiproliferative Effects
A notable study evaluated the effects of various benzopyran derivatives on human leukemic cells. The results demonstrated that certain derivatives exhibited lower toxicity towards normal cells compared to their cancerous counterparts, indicating a favorable therapeutic window for further development .
In Vivo Studies
In vivo studies conducted on murine models showed that doses of up to 300 mg/kg did not result in significant mortality or neurotoxicity, highlighting the safety profile of these compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, and what key intermediates are involved?
- Answer : The compound is typically synthesized via multistep reactions involving (i) construction of the benzopyran core, (ii) difluoromethylation at the 2-position, and (iii) sulfonylation at the 6-position. Key intermediates include halogenated benzopyrans (e.g., bromo or chloro derivatives) for nucleophilic substitution reactions and sulfonic acid precursors for chlorination with agents like thionyl chloride (SOCl₂). For example, analogous methods in patent literature describe sulfonyl chloride formation via treatment of sulfonic acids with SOCl₂ under reflux . Controlled copolymerization strategies (e.g., using DMDAAC and CMDA monomers) may also inform solvent selection and reaction optimization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR to confirm the benzopyran scaffold, difluoromethyl group (¹⁹F NMR), and sulfonyl chloride moiety.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
- HPLC/MS : For purity assessment and molecular ion ([M-Cl]⁺) identification.
- Elemental Analysis : To validate stoichiometry, especially given the high electronegativity of fluorine and sulfur .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the sulfonylation step to minimize side reactions (e.g., hydrolysis or over-chlorination)?
- Answer : A DoE approach (e.g., factorial design) can systematically vary factors like temperature, SOCl₂ stoichiometry, and solvent polarity (e.g., dichloromethane vs. toluene). For example, flow-chemistry methods (as demonstrated in diphenyldiazomethane synthesis) enable precise control of reaction parameters, reducing hydrolysis by limiting water ingress . Statistical modeling (e.g., response surface methodology) can identify optimal conditions for sulfonyl chloride yield while minimizing degradation.
Q. How do electronic effects of the difluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?
- Answer : The electron-withdrawing difluoromethyl group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the benzopyran ring may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., 3,5-dichloro-2-hydroxybenzenesulfonyl chloride) suggest enhanced reactivity in SNAr (nucleophilic aromatic substitution) but reduced stability under acidic conditions .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Answer : Discrepancies often arise from impurities (e.g., residual sulfonic acid) or polymorphic forms. Methodological steps include:
- Purification : Recrystallization from ethyl acetate/hexane mixtures.
- Solubility Screening : Use of Hansen solubility parameters (HSPs) to predict compatibility.
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphs .
Q. How can this sulfonyl chloride serve as a versatile intermediate in medicinal chemistry?
- Answer : Its reactivity enables:
- Sulfonamide Formation : Coupling with amines (e.g., in protease inhibitor design).
- Bioconjugation : Thiol-reactive probes for protein labeling.
- Heterocycle Synthesis : Participation in cycloadditions (e.g., forming sulfonylated benzodiazepines). Patent data highlight its use in synthesizing kinase inhibitors via sulfonamide linkages .
Methodological Tables
Table 1 : Key Reaction Parameters for Sulfonylation Optimization (DoE Example)
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 0 | 25 |
| SOCl₂ Equivalents | 1.2 | 2.5 |
| Solvent | DCM | Toluene |
Table 2 : Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Dichloromethane | 85.2 | High purity required |
| Ethanol | 12.7 | Partial hydrolysis observed |
| THF | 45.9 | Optimal for coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
